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Compound of Interest

Compound Name: Glycine sodium

Cat. No.: B1309317

Technical Support Center: Tris-Glycine Running
Buffer

Welcome to the technical support center for Tris-glycine running buffer. This guide provides
troubleshooting advice and answers to frequently asked questions to help researchers,
scientists, and drug development professionals resolve issues encountered during their
electrophoresis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of Tris-glycine running buffer in SDS-PAGE?

Tris-glycine running buffer is essential for polyacrylamide gel electrophoresis (PAGE) of
proteins. It serves two primary functions: maintaining a stable pH environment and providing
the necessary ions to conduct an electrical current through the gel. This electrical field allows
for the separation of proteins based on their size. The buffer contains Tris to maintain the pH,
glycine ions which help in creating a stacking effect for sharper bands, and sodium dodecyl
sulfate (SDS) to denature proteins and impart a uniform negative charge.[1]

Q2: Can | reuse Tris-glycine running buffer?

It is generally not recommended to reuse running buffer. After each use, the buffer can become
contaminated with proteins and other cellular debris, which can interfere with subsequent
experiments and lead to inconsistent results.[1] Additionally, the components of the buffer,
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particularly SDS, can degrade over time, affecting its performance.[1] For optimal and
reproducible results, it is best to prepare fresh running buffer for each experiment.[1]

Q3: My 10X Tris-glycine running buffer has turned yellow. Can | still use it?

A yellowing of the 10X Tris-glycine SDS running buffer can occur as it ages. This color change
is generally not a cause for concern and should not affect the performance of the buffer in your
experiments.[2]

Q4: My running buffer appears cloudy. What is the cause and is it usable?

Cloudiness in the running buffer, especially in concentrated stocks stored at low temperatures,
is often due to the precipitation of SDS.[3] SDS can hydrolyze over time to form dodecanol,
which is less soluble.[3] Gently warming the buffer can often redissolve the SDS.[3] However, if
the buffer remains cloudy after warming, it may indicate a problem with the SDS quality or
contamination, and it is advisable to prepare a fresh solution.[3]

Q5: What is the consequence of using a running buffer with an incorrect pH?

The pH of the Tris-glycine running buffer is critical for proper protein separation. The
recommended pH is 8.3.[1] Variations in pH can affect the charge of glycine ions, which in turn
impacts the stacking of proteins in the stacking gel and their subsequent separation in the
resolving gel.[4] An incorrect pH can lead to issues such as blurred or fuzzy bands, poor
resolution, and altered migration of proteins.[5]

Troubleshooting Guide

This guide addresses common problems encountered during electrophoresis that may be
related to the Tris-glycine running buffer.
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Problem

Potential Cause(s) Related
to Running Buffer

Recommended Solution(s)

Blurred or Fuzzy Bands

Incorrect pH of the running
buffer.

Check and adjust the pH of the
1X running buffer to 8.3 before
use.[1] Prepare fresh buffer if

the pH is significantly off.[5]

Old or expired running buffer.

Prepare fresh running buffer
for each experiment to ensure

optimal performance.[1][6]

Bacterial growth in the buffer.

Discard any buffers showing
signs of microbial growth.
Always use high-purity water
and clean glassware to

prepare buffers.[7]

"Smiling" Bands (Curved
Bands)

The gel is running too hot due
to incorrect buffer

concentration.

Ensure the running buffer is
prepared at the correct
concentration. Running the gel
at a lower voltage or in a cold

room can help dissipate heat.

[6]

Slow or No Migration of

Proteins

Incorrectly prepared or diluted

running buffer.

Verify the concentration of the
stock and working solutions.
Ensure all components were

added in the correct amounts.

Depleted ions in reused buffer.

Do not reuse running buffer as
the ionic strength will
decrease, leading to slower

migration.[1]

Distorted or Uneven Bands

Improperly made running
buffer leading to uneven

current distribution.

Remake the running buffer,
ensuring all components are
fully dissolved and the solution

is homogenous.[6]
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o ] Prepare fresh buffer using
Contamination in the running

high-quality reagents and
buffer.

purified water.[7]

While this is more directly
related to the transfer buffer,
) ) issues with the running buffer
Weak or No Signal on Western  Poor protein transfer due to ) .
_ N affecting protein migration can
Blot incorrect buffer composition. ,
subsequently impact transfer
efficiency. Ensure the running

buffer is correctly prepared.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Tris-glycine running buffer.

. . . Potential Issues with
Parameter 10X Stock Solution 1X Working Solution o
Deviation

Tris Base Affects buffering
) 0.25 M (30.3 g/L) 25 mM ]
Concentration capacity and pH.

Incorrect glycine
) ) concentration can
Glycine Concentration  1.92 M (144.1 g/L) 192 mM
lead to poor band

resolution.[4]

Insufficient SDS can
lead to incomplete
) protein denaturation
SDS Concentration 1% (w/v) (10 g/L) 0.1% (w/v) o
and altered migration.
Excess SDS can

cause overheating.[1]

85-88 Critical for proper
pH ( ' g 't 0 8.3 protein stacking and
unadjuste
) separation.[1][4]
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Experimental Protocol: Preparation of 10X Tris-
Glycine Running Buffer

This protocol outlines the steps to prepare a 1-liter stock of 10X Tris-glycine running buffer.
Materials:

Tris base

o Glycine

e Sodium Dodecyl Sulfate (SDS)

e Deionized or distilled water

e Graduated cylinder

o Beaker (2L)

o Magnetic stirrer and stir bar

e pH meter

Procedure:

To a 2L beaker, add approximately 800 mL of deionized water.

» Place the beaker on a magnetic stirrer and add a stir bar.

e Weigh out and add 30.3 g of Tris base to the water. Stir until fully dissolved.

» Weigh out and add 144.1 g of glycine to the solution. Continue stirring until it is completely
dissolved.

e Weigh out and add 10 g of SDS. The solution may become sudsy, so add it slowly while
stirring. It may be necessary to gently warm the solution to fully dissolve the SDS.[1]
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e Once all components are dissolved, transfer the solution to a 1L graduated cylinder and add
deionized water to bring the final volume to 1 liter.

o Transfer the solution back to the beaker and stir to ensure it is thoroughly mixed.
e The pH of the 10X stock solution does not need to be adjusted.

o Store the 10X stock solution at room temperature. If stored at 4°C, the SDS may precipitate.
If this occurs, warm the solution to redissolve the SDS before use.[3]

o To prepare a 1X working solution, dilute the 10X stock solution 1:10 with deionized water
(e.g., 100 mL of 10X buffer + 900 mL of deionized water).

o Check the pH of the 1X working solution and adjust to 8.3 if necessary, using small amounts
of HCI or NaOH.

Visualizations
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Start: Electrophoresis Issue

Identify the Problem

Is the running buffer fresh?

Prepare fresh running buffer

Is the 1X buffer pH 8.3?

Adjust pH to 8.3

Is the buffer clear?

No (Cloudy)

Still cloudy?

Yes

Prepare new buffer with fresh reagents

( Review buffer preparation protocol j

Re-run experiment

Problem Solved

Click to download full resolution via product page

Caption: Troubleshooting workflow for Tris-glycine running buffer issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

